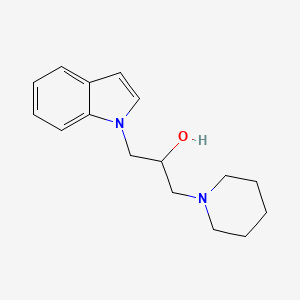![molecular formula C17H14BrNO4 B12489059 N-[7-(2-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B12489059.png)
N-[7-(2-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[7-(2-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide is an organic compound with a complex structure that includes a bromobenzoyl group and a benzodioxin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(2-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide typically involves the reaction of 2-bromobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[7-(2-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-[7-(2-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-[7-(2-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzodioxin ring may also play a role in stabilizing the compound’s interaction with its targets. Further research is needed to fully elucidate the molecular pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- N-[7-(3-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide
- N-[7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide
- N-[7-(2-Fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide
Uniqueness
N-[7-(2-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide is unique due to the presence of the bromobenzoyl group, which imparts specific chemical reactivity and potential biological activity. The combination of the bromobenzoyl group with the benzodioxin ring creates a compound with distinct properties compared to its analogs .
Propiedades
Fórmula molecular |
C17H14BrNO4 |
|---|---|
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide |
InChI |
InChI=1S/C17H14BrNO4/c1-10(20)19-14-9-16-15(22-6-7-23-16)8-12(14)17(21)11-4-2-3-5-13(11)18/h2-5,8-9H,6-7H2,1H3,(H,19,20) |
Clave InChI |
BRLKESIWFJWIOL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=CC=C3Br)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12488979.png)
![3-{(2E)-2-[3-(4-methoxyphenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid](/img/structure/B12488982.png)
![4-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12488993.png)
![2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-methylpropan-1-ol](/img/structure/B12489001.png)
![3-(4-methylphenyl)-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12489003.png)
![1-(3-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12489009.png)
![Propan-2-yl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B12489013.png)
![4-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12489018.png)
![1-[4-(3-Methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B12489032.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12489039.png)
![4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12489047.png)

![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12489054.png)
![4-N,13-N-bis(4-methylpiperazin-1-yl)-2-thia-5,6,7,10,11,12-hexazatricyclo[8.3.0.03,7]trideca-1(13),3,5,11-tetraene-4,13-dicarboxamide](/img/structure/B12489060.png)
